molecular formula C7H9N5O B15259201 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No.: B15259201
M. Wt: 179.18 g/mol
InChI Key: BTDUGVBODVUNMQ-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a triazolopyrazine derivative featuring a hydroxyl group at the 8-position and a methylaminomethyl substituent at the 3-position.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

3-(methylaminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C7H9N5O/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6/h2-3,8H,4H2,1H3,(H,9,13)

InChI Key

BTDUGVBODVUNMQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=C2N1C=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as sodium azide or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antiviral or antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of triazolopyrazines is a critical site for structural diversity. Key analogs include:

Compound Name 3-Substituent 8-Substituent Yield (%) Key Properties Evidence ID
3-(4-Methoxyphenyl)-triazolo[4,3-a]pyrazin-8-ol 4-Methoxyphenyl -OH 94 High yield, methoxy group
3-(4-Nitrophenyl)-triazolo[4,3-a]pyrazin-8-ol 4-Nitrophenyl -OH 30 Lower yield, electron-withdrawing group
3-(2-Nitrophenyl)-triazolo[4,3-a]pyrazin-8-ol 2-Nitrophenyl -OH 12 Moderate yield, nitro group
3-Methyl-8-phenyl-triazolo[4,3-a]pyrazine Methyl Phenyl N/A Aromatic substitution
Target Compound Methylaminomethyl -OH N/A Polar, basic side chain

Key Observations :

  • Electron-Donating Groups : Methoxy-substituted analogs (e.g., 48a) exhibit higher yields (94%) compared to nitro-substituted derivatives (30–12%), suggesting better stability during synthesis .

Physical and Structural Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 48b) decompose at 175–180°C, while methoxy analogs (48a) are stable as solids .
  • Crystallography: Hydrogen bonding (N–H⋯N/O) and π-π stacking stabilize structures in analogs like 6-amino-3-benzylmercapto-triazolo-triazin-8-one .
  • Solubility: The hydroxyl group at the 8-position enhances hydrophilicity, while methylaminomethyl may improve aqueous solubility compared to purely aromatic analogs .

Structural Modifications and Derivatives

  • Tetrahydro Derivatives : 3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (C₆H₁₀N₄) features a saturated pyrazine ring, altering rigidity and pharmacokinetics .
  • Piperidine/Piperazine Hybrids : Derivatives like 1-{3-methyl-triazolo[4,3-a]pyrazin-8-yl}piperazine demonstrate the incorporation of cyclic amines for enhanced receptor affinity .

Biological Activity

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in the context of anti-cancer properties and kinase inhibition.

Synthesis and Structure

The compound belongs to the class of triazolo-pyrazine derivatives, characterized by a triazole ring fused with a pyrazine moiety. The molecular structure is pivotal for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit notable biological activities, particularly against cancer cell lines. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related compound exhibited IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent anti-tumor activity .
  • Mechanism of Action : The mechanism involves the inhibition of c-Met kinase and VEGFR-2 pathways. For instance, a derivative showed an IC50 of 26 nM against c-Met and induced apoptosis in A549 cells through caspase activation .

In Vitro Studies

The following table summarizes findings from various studies on the anticancer activity of triazolo[4,3-a]pyrazine derivatives:

CompoundCell LineIC50 (µM)Mechanism
22iA5490.83 ± 0.07c-Met inhibition
22iMCF-70.15 ± 0.08Apoptosis induction
17lHeLa1.28 ± 0.25VEGFR-2 inhibition
17lA5490.98 ± 0.08G0/G1 phase arrest

Case Studies

  • Study on Compound 22i : This compound was highlighted for its exceptional anti-tumor activity across multiple cell lines. It was shown to induce apoptosis and cell cycle arrest through interaction with c-Met signaling pathways .
  • Study on Compound 17l : Another promising derivative demonstrated strong antiproliferative effects and was able to inhibit both c-Met and VEGFR-2 kinases effectively. The study reported that it induced late apoptosis in A549 cells while also affecting their cell cycle distribution .

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